molecular formula C9H10FNO B3225180 1-(2-Amino-5-fluorophenyl)propan-1-one CAS No. 124623-14-9

1-(2-Amino-5-fluorophenyl)propan-1-one

Cat. No.: B3225180
CAS No.: 124623-14-9
M. Wt: 167.18 g/mol
InChI Key: YDJFOEJSNHHSEK-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

1-(2-amino-5-fluorophenyl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO/c1-2-9(12)7-5-6(10)3-4-8(7)11/h3-5H,2,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDJFOEJSNHHSEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=C(C=CC(=C1)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(2-Amino-5-fluorophenyl)propan-1-one typically involves the following steps:

Chemical Reactions Analysis

1-(2-Amino-5-fluorophenyl)propan-1-one undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-(2-Amino-5-fluorophenyl)propan-1-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 1-(2-Amino-5-fluorophenyl)propan-1-one
  • CAS No.: 124623-14-9
  • Molecular Formula: C₉H₁₀FNO
  • Molecular Weight : 167.18 g/mol
  • SMILES : CCC(C₁=CC(F)=CC=C₁N)=O

Physicochemical Properties :

  • Storage : Requires storage in a dark place under inert atmosphere at 2–8°C .
  • Hazard Statements : H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), H335 (respiratory irritation) .

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The following table compares key structural and functional attributes of this compound with its analogs:

Compound Name CAS No. Molecular Formula Substituents Key Differences vs. Target Compound Reference
This compound 124623-14-9 C₉H₁₀FNO 2-amino, 5-fluoro, propanone Reference compound
1-(2-Aminophenyl)propan-1-one N/A C₉H₁₁NO 2-amino, no fluorine Lacks 5-fluoro; reduced electron-withdrawing effects
4-Fluoromethcathinone (4-FMC) N/A C₁₀H₁₂FNO 4-fluoro, methylamino, propanone 4-fluoro substitution; methylamino group enhances CNS activity
1-(2-Amino-5-fluorophenyl)-2-chloroethanone 128076-64-2 C₈H₇ClFNO 2-amino, 5-fluoro, chloroethanone Chloro substituent increases lipophilicity and reactivity
1-(3-Bromo-4-chlorophenyl)propan-1-one N/A C₉H₈BrClO 3-bromo, 4-chloro, propanone Halogen substituents alter electronic and steric properties
1-(2-Hydroxy-5-methyl-3-nitrophenyl)propan-1-one N/A C₁₀H₁₁NO₄ 2-hydroxy, 5-methyl, 3-nitro, propanone Nitro group (electron-withdrawing) increases electrophilicity

Electronic and Steric Effects :

  • Methylamino in 4-FMC (vs. primary amino in the target compound) reduces hydrogen-bonding capacity but enhances lipid solubility, contributing to its psychoactive properties .
  • Chloro and trifluoro substituents (e.g., in and ) increase lipophilicity, impacting bioavailability and metabolic stability .

Biological Activity

1-(2-Amino-5-fluorophenyl)propan-1-one, also known by its CAS number 124623-14-9, is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on antimicrobial, anticancer, and neuropharmacological effects. We will also include comparative analyses with structurally similar compounds and highlight case studies that elucidate its mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is C9H10FN. The presence of the fluorine atom in the para position of the phenyl ring is significant, as it can enhance the compound's biological activity through improved binding affinity to various biological targets.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits notable antimicrobial properties.

  • Minimum Inhibitory Concentration (MIC) : In vitro tests against both Gram-positive and Gram-negative bacteria revealed MIC values ranging from 6 to 12 μg/mL, indicating strong antimicrobial potential compared to conventional treatments .

Anticancer Effects

The compound has shown promising results in anticancer research:

  • Cytotoxicity : A study on human leukemia cells reported an IC50 value of approximately 0.5 μM, suggesting potent cytotoxicity. This indicates that the compound could serve as a therapeutic agent in oncology by inhibiting cancer cell proliferation .
  • Mechanism of Action : The anticancer effects are believed to be mediated through modulation of apoptosis pathways and cell cycle regulation. Ongoing research aims to elucidate the specific enzymes and pathways involved in these processes.

Neuropharmacological Effects

The compound's interaction with neurotransmitter receptors makes it a candidate for neuropharmacological studies:

  • Potential Applications : Preliminary studies suggest that it may influence neurotransmitter systems, which could be beneficial in treating neurological disorders. The fluorine substitution enhances selectivity towards certain receptors, potentially leading to fewer side effects compared to non-fluorinated analogs .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, we compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
2-Amino-3-(2-fluorophenyl)propan-1-olDifferent fluorine positionModerate antimicrobial activity
2-Amino-3-(4-chlorophenyl)propan-1-olChlorine instead of fluorineLower anticancer efficacy
2-Amino-3-(4-bromophenyl)propan-1-olBromine substitutionEnhanced enzyme inhibition

The positioning of the fluorine atom significantly influences both the chemical reactivity and biological properties of these compounds.

Antimicrobial Activity Study

A recent investigation published in MDPI evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results confirmed its strong inhibitory effects, making it a candidate for further development as an antimicrobial agent .

Anticancer Research

In another study focused on human leukemia cells, the compound exhibited significant cytotoxicity with an IC50 value around 0.5 μM. This highlights its potential role in cancer therapy, warranting further exploration into its mechanisms and efficacy against different cancer types .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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